molecular formula C20H23NO3S B2605112 (E)-3-(4-methoxyphenyl)-1-((4-methylstyryl)sulfonyl)pyrrolidine CAS No. 1396891-30-7

(E)-3-(4-methoxyphenyl)-1-((4-methylstyryl)sulfonyl)pyrrolidine

Cat. No.: B2605112
CAS No.: 1396891-30-7
M. Wt: 357.47
InChI Key: LJQLYACYOHMYMP-WYMLVPIESA-N
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Description

(E)-3-(4-methoxyphenyl)-1-((4-methylstyryl)sulfonyl)pyrrolidine is an organic compound characterized by its complex structure, which includes a pyrrolidine ring, a methoxyphenyl group, and a methylstyryl sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-methoxyphenyl)-1-((4-methylstyryl)sulfonyl)pyrrolidine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors, such as amino alcohols or amino acids, under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: This step often involves a Friedel-Crafts alkylation or acylation reaction, where the methoxyphenyl group is introduced to the pyrrolidine ring.

    Attachment of the Methylstyryl Sulfonyl Group: This can be done through a sulfonylation reaction, where a sulfonyl chloride reacts with the pyrrolidine derivative in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-methoxyphenyl)-1-((4-methylstyryl)sulfonyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert sulfonyl groups to thiols or sulfides.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Amines, thiols, in the presence of a base like triethylamine.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, sulfides.

    Substitution: Corresponding substituted derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, (E)-3-(4-methoxyphenyl)-1-((4-methylstyryl)sulfonyl)pyrrolidine can be used as an intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology and Medicine

This compound may exhibit biological activity, making it a candidate for drug development. Its structural features suggest potential interactions with biological targets, such as enzymes or receptors, which could be exploited in the design of new pharmaceuticals.

Industry

In materials science, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its functional groups allow for modifications that can tailor the material’s properties for specific applications.

Mechanism of Action

The mechanism by which (E)-3-(4-methoxyphenyl)-1-((4-methylstyryl)sulfonyl)pyrrolidine exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, altering their activity. The methoxyphenyl and methylstyryl sulfonyl groups could play roles in binding to these targets, while the pyrrolidine ring might influence the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(4-methoxyphenyl)-1-(phenylsulfonyl)pyrrolidine
  • (E)-3-(4-methoxyphenyl)-1-((4-chlorostyryl)sulfonyl)pyrrolidine
  • (E)-3-(4-methoxyphenyl)-1-((4-fluorostyryl)sulfonyl)pyrrolidine

Uniqueness

Compared to these similar compounds, (E)-3-(4-methoxyphenyl)-1-((4-methylstyryl)sulfonyl)pyrrolidine is unique due to the presence of the methyl group on the styryl moiety. This methyl group can influence the compound’s electronic properties, steric hindrance, and overall reactivity, potentially leading to different biological activities or material properties.

Properties

IUPAC Name

3-(4-methoxyphenyl)-1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3S/c1-16-3-5-17(6-4-16)12-14-25(22,23)21-13-11-19(15-21)18-7-9-20(24-2)10-8-18/h3-10,12,14,19H,11,13,15H2,1-2H3/b14-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJQLYACYOHMYMP-WYMLVPIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)N2CCC(C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CCC(C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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